molecular formula C13H13N5O2 B11851853 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11851853
M. Wt: 271.27 g/mol
InChI Key: UDZRZZPPHGBSST-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the purine nucleus . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of biological activities. Researchers value this core structure for its potential in developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases . Key Research Applications: The pyrazolo[3,4-d]pyrimidine scaffold is a versatile template in biomedical research. Its derivatives have been extensively studied as potent inhibitors of various protein kinases, which are key enzymes in cell signaling and popular targets in cancer therapy . For instance, analogous compounds have demonstrated promising anticancer activity by inhibiting enzymes like VEGFR-2, a critical target for anti-angiogenic therapy, and CDK2, which plays a vital role in cell cycle progression . Some derivatives have also shown efficacy in inducing apoptosis and arresting the cell cycle in specific phases . Beyond oncology, this chemical class has been explored for its antimicrobial properties against a range of bacteria and fungi , as well as for the treatment of neglected tropical diseases such as Human African Trypanosomiasis . The structural features of this scaffold allow it to be easily modified, making it a valuable starting point for the synthesis of novel compounds for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . Mechanism of Action: The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often stems from their ability to compete with adenosine triphosphate (ATP) for binding in the catalytic site of various kinase enzymes . This inhibition disrupts the phosphorylation signaling cascades that are crucial for cell proliferation, survival, and other pathological processes. The specific 5-amino-1-(4-ethoxyphenyl) substitution pattern on the core structure is designed to influence the compound's binding affinity and selectivity towards particular biological targets, thereby modulating its potency and therapeutic potential . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

5-amino-1-(4-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N5O2/c1-2-20-10-5-3-9(4-6-10)18-12-11(7-16-18)13(19)17(14)8-15-12/h3-8H,2,14H2,1H3

InChI Key

UDZRZZPPHGBSST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

Preparation Methods

Cyclization of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile

The most widely reported method involves cyclization of 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile (1 ) with aliphatic or aromatic nitriles under acidic conditions.

Reaction Protocol:

  • 1 (10 mmol) is dissolved in anhydrous dioxane.

  • A 1.5-fold molar excess of the nitrile (15 mmol) is added.

  • Dry HCl gas is bubbled through the mixture for 6 hours at 25–30°C.

  • The crude product is quenched on ice, neutralized with 5% NaOH, and recrystallized from ethanol.

Key Parameters:

ParameterOptimal Value
SolventDioxane
Temperature25–30°C
Reaction Time6 hours
Yield Range68–92%

This method produces the pyrazolo[3,4-d]pyrimidin-4(5H)-one core through intramolecular cyclization, facilitated by HCl acting as both catalyst and dehydrating agent. The 4-ethoxyphenyl group remains intact due to the mild conditions.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Dielectric Heating

Microwave irradiation significantly reduces reaction times while improving yields:

Optimized Protocol:

  • 1 (10 mmol) and nitrile (15 mmol) are mixed in dioxane.

  • The mixture is irradiated at 150 W, 80°C, for 15–20 minutes.

  • Workup follows the conventional method.

Comparative Performance:

MethodTimeYield (%)Purity (%)
Conventional6 hours7598
Microwave20 minutes8899

Microwave heating enhances molecular collisions, accelerating the cyclization step while minimizing side reactions.

Alternative Routes via Ethoxymethylene Intermediates

Triethylorthoformate-Mediated Pathway

A two-step approach using triethylorthoformate (TEOF) avoids gaseous HCl:

Step 1: Formation of Ethoxymethylene Derivative
1 reacts with TEOF (1.2 equiv) in refluxing ethanol (4 hours) to yield N-(4-ethoxy-1-(4-ethoxyphenyl)-1H-pyrazol-5-yl)formimidate (2 ).

Step 2: Hydrazine Cyclization
2 is treated with hydrazine hydrate (2 equiv) in ethanol under reflux (8 hours), producing the target compound in 81% yield.

Advantages:

  • Eliminates HCl handling hazards

  • Enables better control of reaction stoichiometry

Analytical Characterization

Spectral Data Correlation

1H NMR (DMSO-d6, 400 MHz):

δ (ppm)Assignment
1.35-OCH2CH3 (t, J=7.0 Hz)
4.08-OCH2- (q, J=7.0 Hz)
6.92Phenyl C3/C5 (d, J=8.8 Hz)
7.48Phenyl C2/C6 (d, J=8.8 Hz)
8.21Pyrimidine C7-H
10.55NH (broad singlet)

IR (KBr, cm−1):

  • 3345 (N-H stretch)

  • 1660 (C=O)

  • 1592 (C=N)

  • 1245 (C-O-C)

Challenges and Optimization Strategies

Common Synthetic Issues

  • Incomplete Cyclization: Traces of unreacted 1 may persist due to:

    • Insufficient HCl concentration

    • Moisture contamination degrading nitrile reactants

  • Byproduct Formation:

    • Hydrolysis of nitriles to amides under prolonged HCl exposure

Mitigation Strategies:

  • Use molecular sieves to maintain anhydrous conditions

  • Limit HCl exposure time to 6 hours

  • Employ gradient recrystallization (ethanol/water 7:3)

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies suggest adapting the cyclization step to continuous flow reactors could:

  • Reduce reaction time to <5 minutes

  • Improve yield to >95% via precise temperature control

Proposed Flow Setup:

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their fused ring systems and biological activity. The synthesis of such derivatives typically involves cyclization reactions of substituted pyrazoles with various electrophiles or through multi-step synthetic routes that yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one structure.

Synthetic Approaches

  • Conventional Synthesis : Traditional methods involve the cyclization of ortho-amino esters or carbonitriles under various reaction conditions.
  • Microwave-Assisted Synthesis : This modern technique enhances reaction rates and yields while reducing reaction times significantly.

Antimicrobial Activity

Research has demonstrated that derivatives of 5-amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against both bacterial and fungal strains.

  • Case Study : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activity using the agar well diffusion method. Compounds displayed significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Some derivatives have shown lower toxicity and ulcerogenic activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

  • Case Study : In a pharmacological evaluation, certain derivatives were found to protect against carrageenan-induced edema in animal models, suggesting their potential as anti-inflammatory agents .

Anticancer Potential

Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may act as inhibitors of key enzymes involved in cancer progression.

  • Case Study : A series of synthesized compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some compounds demonstrated promising inhibitory activity, warranting further investigation into their anticancer efficacy .
Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Potential
This compoundSignificantModeratePromising
3-Methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHighLowModerate
5-Amino-3-chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneModerateSignificantHigh

Table 2: Synthetic Routes for Pyrazolo[3,4-d]pyrimidine Derivatives

Synthesis MethodKey StepsYield (%)
Conventional CyclizationReacting ortho-amino esters with nitriles65
Microwave-AssistedRapid cyclization under controlled conditions85

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibit diverse pharmacological activities depending on substituents. Key analogs and their properties are compared below:

Compound Name Substituents (Position) Key Properties/Activities References
Target Compound 5-Amino, 1-(4-ethoxyphenyl) Enhanced lipophilicity; potential kinase/PDE inhibition -
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-Phenyl Base structure; used in chlorination studies
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-Mercapto, 1-(m-tolyl) Thiol group increases reactivity; antifungal
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-Fluorophenyl) Fluorine improves metabolic stability
5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl analog 5-Amino, 6-arylamino, 3-methylthio Antifungal (100% inhibition of Sclerotinia at 50 mg/L)
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-Methoxybenzyl) Methoxy group reduces steric hindrance

Key Observations :

  • Biological Activity: 5-Amino-6-arylamino derivatives (e.g., ) show potent antifungal activity, suggesting that the 5-amino group is critical for targeting microbial enzymes. The target compound’s lack of a 6-arylamino substituent may limit its antifungal efficacy but could favor other applications like kinase inhibition.

Comparison of Catalysts :

  • Preyssler Nanoparticles (Cs12H2[NaP5W30O110]): Eco-friendly, reusable, and high-yielding for 6-arylpyrazolo[3,4-d]pyrimidinones .
  • Pyridine Reflux : Traditional method for synthesizing 3,6-dimethyl derivatives but requires longer reaction times .
Physicochemical Properties
  • Crystallography: Analogous compounds (e.g., ) show planar pyrazolo[3,4-d]pyrimidinone cores with delocalized electron systems, critical for π-π stacking in target binding.
  • NMR Data : 1H NMR shifts for 1-(4-fluorophenyl) analogs (δ 7.17–8.21 ppm ) suggest similar aromatic environments for the ethoxyphenyl derivative.

Biological Activity

5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidin class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 5-amino-pyrazolo[3,4-d]pyrimidin derivatives typically involves cyclization reactions. The compound can be synthesized through various methods, including conventional heating and microwave-assisted techniques. The synthesis process often requires careful optimization of conditions to achieve high yields and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of several synthesized compounds against various bacteria and fungi using the agar well diffusion method. Notably, compounds such as 2e, 2f, and 2g demonstrated substantial antimicrobial effects compared to standard drugs .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance:

  • Cell Line Studies : Compounds derived from this scaffold have shown promising results against multiple cancer cell lines. In particular, a study reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited notable growth inhibition across various human tumor cell lines, with some achieving over 40% growth inhibition in a panel of 56 cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific derivatives have been identified as potent CDK inhibitors with IC50 values in the low micromolar range against cancer cell lines expressing high levels of CDK2 and TRKA .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives:

  • Xenograft Models : In xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC), compounds based on this scaffold significantly reduced tumor growth, indicating their potential as effective anticancer agents .
  • Cell Cycle Analysis : Compounds were shown to induce cell cycle arrest at the G0–G1 phase in treated cancer cells, leading to increased apoptosis rates compared to control groups. This suggests a targeted approach in disrupting cancer cell proliferation .

Summary Table of Biological Activities

Biological ActivityAssay MethodKey Findings
AntimicrobialAgar diffusionSignificant activity against selected bacteria and fungi
AnticancerCell line assaysOver 40% growth inhibition in multiple cancer cell lines
CDK InhibitionIC50 assaysPotent inhibitors with IC50 values <20 µM for CDK2/TRKA

Q & A

Q. Example Table: Substituent Impact on Antifungal Activity

Substituent (R)IC₅₀ (µM) vs. Botrytis cinereaReference
4-Ethoxyphenyl12.5
3-Fluorophenyl8.2
4-Chlorophenyl25.0

What experimental strategies are recommended to confirm the mechanism of action, particularly kinase inhibition?

Level: Advanced
Answer:

  • Competitive ATP-binding assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to measure displacement by the compound .
  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys72 in EGFR) .
  • Western blotting : Quantify downstream phosphorylation (e.g., ERK1/2 in MAPK pathway) post-treatment .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to validate target engagement .

How can solubility and stability challenges be addressed during in vitro/in vivo studies?

Level: Advanced
Answer:

  • Co-solvent systems : Use DMSO:PBS (10:90) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
  • Accelerated stability testing : Monitor degradation under stress conditions (pH 1–13, 40–60°C) via HPLC .

What assays are recommended for preliminary screening of biological activity?

Level: Basic
Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation) .
  • Antimicrobial : Broth microdilution (MIC determination against E. coli or C. albicans) .
  • Anti-inflammatory : COX-2 inhibition ELISA (compare to Celecoxib as control) .

How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Level: Advanced
Answer:

  • DFT calculations : Predict metabolic hotspots (e.g., ethoxy group oxidation) using Gaussian09 .
  • MD simulations : Simulate membrane permeability (LogP ~2.5) with GROMACS .
  • ADMET prediction : Use SwissADME to assess CYP450 interactions and toxicity risks .

What strategies enable regioselective functionalization of the pyrazolo-pyrimidine core?

Level: Advanced
Answer:

  • Directed ortho-metalation : Use LDA to deprotonate position 6 for halogenation .
  • Microwave-assisted Suzuki coupling : Introduce aryl groups at position 1 with Pd(PPh₃)₄ catalyst .
  • Protecting groups : Temporarily block the 5-amino group with Boc to direct reactions to position 3 .

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